7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid
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Overview
Description
7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid is a chemical compound with the molecular formula C7H6BrNO2 It is characterized by the presence of a bromine atom, a dioxino ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid typically involves the bromination of a precursor compound, followed by cyclization to form the dioxino ring. The reaction conditions often include the use of bromine or a brominating agent, along with a suitable solvent and catalyst to facilitate the reaction. The specific details of the synthetic route can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and cyclization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and purity of the product.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups, such as amines or ethers.
Scientific Research Applications
7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and dioxino ring play crucial roles in binding to these targets, influencing their activity and function. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine: Lacks the carboxylic acid group, which may affect its reactivity and applications.
7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid: Similar structure but with the carboxylic acid group at a different position, potentially altering its chemical properties and biological activity.
Uniqueness
The presence of the carboxylic acid group at the 6-position in 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid distinguishes it from other similar compounds. This unique structural feature can influence its reactivity, binding affinity, and overall functionality in various applications.
Properties
IUPAC Name |
7-bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c9-4-3-5-7(14-2-1-13-5)10-6(4)8(11)12/h3H,1-2H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHADDJUFXVBOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=NC(=C(C=C2O1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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